molecular formula C8H8OS2 B123827 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 147086-79-1

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B123827
CAS No.: 147086-79-1
M. Wt: 184.3 g/mol
InChI Key: FLJFMDYYNMNASJ-YFKPBYRVSA-N
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Description

Physical and Chemical Properties Analysis

  • Melting Point : The melting point of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is approximately .

Scientific Research Applications

  • Synthesis of Derivatives for Medical Applications : A study conducted by Lei (2007) focused on synthesizing 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, from 2-mercaptothiophene and crotonic acid. This process involves several steps, including addition, cycloration, chlorosulfonylation, and amination, yielding a product confirmed by IR, 1H NMR, MS analyses (Lei, 2007).

  • Catalysis and Stereoselective Synthesis : Turcu, Rantapaju, and Kanerva (2009) explored the kinetic resolution of dorzolamide intermediates, specifically focusing on stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. This study demonstrates the preparation of enantiomers via enzymatic acylation or alcoholysis (Turcu, Rantapaju, & Kanerva, 2009).

  • Synthesis of Novel Compounds : El-Agha et al. (2018) achieved the synthesis of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates through a reaction involving deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate and aryl isothiocyanates (El-Agha et al., 2018).

  • Development of Functionalized Molecules : Corbet and Zard (2008) described a method for synthesizing various functionalized thieno[2,3-b]thiopyran-4-ones, which involved a combination of Horner-Wadsworth-Emmons olefination with base-induced intramolecular domino cyclization/thio-Michael addition (Corbet & Zard, 2008).

  • Molecular Structure and Properties : Ravikumar and Sridhar (2007) studied dorzolamide hydrochloride, a compound containing (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, examining its molecular structure and properties. They found that the ethylammonio side chain is in an extended conformation and is protonated at the N atom (Ravikumar & Sridhar, 2007).

  • Preparation and Application in Synthesis : Ward et al. (2007) developed methods for preparing reagents useful for the synthesis of thiopyran-containing compounds, highlighting the utility of Tetrahydro-4 H-thiopyran-4-one in these processes (Ward et al., 2007).

  • Molecular Rearrangements and Synthesis of Derivatives : Ogurtsov et al. (2005) discovered a new molecular rearrangement leading to the synthesis of thieno[2,3-b]thiopyran derivatives, highlighting the versatility of this compound in creating diverse molecular structures (Ogurtsov et al., 2005).

  • Photochemical Studies and Properties : Ai, Pang, and Ahn (2016) investigated the photochemical and photophysical properties of derivatives of 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. They examined how substituents affect these properties and the potential for photochemical reactions (Ai, Pang, & Ahn, 2016).

Future Directions

: Synthesis of tetrahydro-4H-thiopyran-4-ones

Properties

IUPAC Name

(6S)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFMDYYNMNASJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147086-79-1
Record name (6S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 2
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 3
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 4
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 5
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 6
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

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